molecular formula C20H19N3O5S2 B11166859 1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166859
M. Wt: 445.5 g/mol
InChI Key: IWSBBZGIVWSLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzothiazolyl group, and a pyrrolidine carboxamide group.

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling and subsequent functionalization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide include:

These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N3O5S2/c1-28-14-5-3-4-13(9-14)23-11-12(8-18(23)24)19(25)22-20-21-16-7-6-15(30(2,26)27)10-17(16)29-20/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,22,25)

InChI Key

IWSBBZGIVWSLDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.